2-Chloro-3-(2-chloroethyl)-6-methoxyquinoline
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Overview
Description
2-Chloro-3-(2-chloroethyl)-6-methoxyquinoline is an organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(2-chloroethyl)-6-methoxyquinoline typically involves the reaction of 2-chloro-6-methoxyquinoline with 2-chloroethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the substitution reaction. The reaction mixture is heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified using techniques such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(2-chloroethyl)-6-methoxyquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups in the compound can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form a quinone derivative.
Reduction Reactions: The compound can be reduced to form the corresponding hydroquinoline derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted quinoline derivatives.
Oxidation Reactions: Products include quinone derivatives.
Reduction Reactions: Products include hydroquinoline derivatives.
Scientific Research Applications
2-Chloro-3-(2-chloroethyl)-6-methoxyquinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for diseases such as cancer and infectious diseases.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(2-chloroethyl)-6-methoxyquinoline involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also inhibit enzymes involved in critical cellular pathways, thereby exerting its biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-(2-chloroethyl)-6-bromoquinoline
- 2-Chloro-3-(2-chloroethyl)-7-bromoquinoline
- 2-Chloro-3-(2-chloroethyl)-7-methoxyquinoline
Uniqueness
2-Chloro-3-(2-chloroethyl)-6-methoxyquinoline is unique due to the presence of both chloro and methoxy groups, which confer distinct chemical reactivity and biological activity
Biological Activity
2-Chloro-3-(2-chloroethyl)-6-methoxyquinoline is a synthetic compound belonging to the quinoline family, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potentials based on recent research findings.
- Molecular Formula: C11H10Cl2N1O
- Molecular Weight: 245.11 g/mol
- CAS Number: 887581-15-9
Synthesis
The synthesis of this compound typically involves nucleophilic substitution reactions. The compound can be synthesized by reacting 6-methoxyquinoline with 2-chloroethyl chloride in the presence of a base such as triethylamine. This method has been optimized to yield high purity and yield of the target compound.
Antimicrobial Activity
Research indicates that derivatives of quinoline compounds exhibit significant antimicrobial properties. A study evaluating various quinoline derivatives, including those similar to this compound, demonstrated notable antibacterial effects against gram-positive bacteria such as Staphylococcus aureus and gram-negative bacteria like Escherichia coli .
Anticancer Properties
The compound has shown potential cytotoxicity against various cancer cell lines. For instance, related quinoline derivatives have been assessed for their ability to inhibit cancer cell proliferation. In vitro studies have revealed that they can induce apoptosis and cell cycle arrest in cancer cells, specifically through mechanisms involving the modulation of the PI3K/AKT/mTOR signaling pathway .
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HCT116 | 0.35 | Induces apoptosis, G2/M arrest |
Caco-2 | 0.54 | Inhibits colony formation |
Anti-inflammatory Effects
Quinoline derivatives have also been investigated for their anti-inflammatory properties. Compounds similar to this compound have been shown to inhibit nitric oxide production in LPS-stimulated RAW 264.7 macrophages, suggesting a potential role in treating inflammatory diseases .
The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed that the compound interacts with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. For instance, its anticancer activity may be linked to its ability to intercalate into DNA and inhibit topoisomerase II activity, leading to increased reactive oxygen species (ROS) production and subsequent apoptosis .
Case Studies
- Cytotoxicity Assessment : A study conducted on various quinoline derivatives found that compounds with similar structures exhibited significant cytotoxicity against pancreatic cancer cell lines. The mechanism involved the induction of apoptosis through mitochondrial dysfunction and cell cycle arrest .
- Antimicrobial Testing : Another investigation evaluated the antimicrobial efficacy of quinoline derivatives against multiple bacterial strains. The results indicated that certain modifications in the quinoline structure enhanced antibacterial potency, suggesting a structure-activity relationship that could guide further drug development .
Properties
IUPAC Name |
2-chloro-3-(2-chloroethyl)-6-methoxyquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2NO/c1-16-10-2-3-11-9(7-10)6-8(4-5-13)12(14)15-11/h2-3,6-7H,4-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTXMAJOCDCFNEA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC(=C(N=C2C=C1)Cl)CCCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30354462 |
Source
|
Record name | 2-chloro-3-(2-chloroethyl)-6-methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30354462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887581-15-9 |
Source
|
Record name | 2-chloro-3-(2-chloroethyl)-6-methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30354462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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